"physicochemical properties of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid"
"physicochemical properties of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid"
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid
Abstract
This technical guide provides a comprehensive physicochemical profile of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, a compound of interest for researchers in drug discovery and materials science. Lacking extensive published experimental data for this specific molecule, this document establishes a robust analytical framework for its characterization. By leveraging data from structurally similar analogs, we infer key properties and detail the precise experimental methodologies required for their empirical validation. This guide serves as a foundational resource for scientists, outlining the necessary protocols for structural elucidation, purity assessment, and the determination of critical physicochemical constants such as pKa, solubility, and lipophilicity, which are paramount for predicting a compound's behavior in biological and chemical systems.
Introduction and Chemical Identity
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid. Its structure suggests potential applications as a synthetic building block in the development of novel pharmaceutical agents, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs), where the phenylacetic acid scaffold is a common feature. The introduction of a difluoromethoxy group is a modern medicinal chemistry strategy often employed to modulate metabolic stability, lipophilicity, and target binding affinity. A thorough understanding of its physicochemical properties is the first step in evaluating its potential utility.
Chemical Structure:
Caption: 2D Structure of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid.
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Molecular Formula: C₉H₆Cl₂F₂O₃
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Molecular Weight: 271.05 g/mol
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CAS Number: Not available.
Predicted Physicochemical Properties
In the absence of direct experimental data, the properties of the target compound are inferred from well-characterized structural analogs. These predictions provide a reliable baseline for experimental design.
| Property | Predicted/Inferred Value | Reference Analog(s) & Value(s) | Justification for Inference |
| Melting Point (°C) | 125 - 140 | 2,4-Difluorophenylacetic acid: 115-118 °C. 2,4-Dichlorophenoxyacetic acid: 138 °C[1]. | The presence of two chlorine atoms and a difluoromethoxy group is expected to result in strong intermolecular interactions, leading to a moderately high melting point, likely higher than the difluoro-analog and comparable to the dichloro-phenoxy analog. |
| pKa (Acidic) | 3.0 - 4.0 | Phenylacetic acid: 4.31[2]. 2,4-Bis(trifluoromethyl)phenylacetic acid: 3.35[3]. 2,4-Dichlorophenoxyacetic acid: 2.73[4]. | The electron-withdrawing chlorine and difluoromethoxy groups on the phenyl ring will stabilize the carboxylate anion, increasing the acidity (lowering the pKa) compared to the parent phenylacetic acid. |
| LogP (Octanol/Water) | 3.0 - 3.8 | 2,4-Dichlorophenylacetic acid: XLogP3 = 3.3. 2,4-Difluorophenylacetic acid: XLogP3 = 1.6[5]. | The two chloro substituents significantly increase lipophilicity. The difluoromethoxy group is also a lipophilic contributor, suggesting a LogP value higher than that of analogs without this group. |
| Aqueous Solubility | Low | Phenylacetic acid: 15 g/L[2]. | High lipophilicity (LogP > 3) and a crystalline solid nature strongly suggest low solubility in aqueous media, particularly at a pH below its pKa. |
Methodologies for Experimental Determination
A multi-technique approach is required to fully characterize 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. The following protocols are based on established methods for similar molecules and represent a self-validating system for identity, purity, and property determination.
Purity and Identification: Chromatographic & Spectrometric Analysis
The initial and most critical step is to confirm the identity and purity of the synthesized compound. A combination of liquid chromatography and mass spectrometry is the industry standard.
Caption: Experimental workflow for purity assessment and structural confirmation.
Experimental Protocol: LC-MS/MS Analysis
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Standard Preparation: Accurately weigh and dissolve the compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare serial dilutions for linearity assessment.
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Chromatographic Conditions:
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Instrument: HPLC system coupled to a tandem mass spectrometer (e.g., Agilent, Waters).
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm, followed by the mass spectrometer.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Negative.
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Rationale: Carboxylic acids readily deprotonate to form a stable [M-H]⁻ anion, making negative ESI mode highly sensitive and specific for this class of compounds[4][6].
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MS1 Scan: Scan for the parent ion across a mass range of 100-400 m/z. The expected [M-H]⁻ ion is at m/z 268.97 (accounting for the most abundant isotopes of chlorine).
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MS2 Fragmentation: Isolate the parent ion and perform collision-induced dissociation (CID). Expected fragments include the loss of the carboxyl group (-45 Da) and cleavage at the benzyl position.
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Structural Elucidation: NMR Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of hydrogen, carbon, and fluorine atoms.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for polar organic acids, and its residual proton signal (around 2.50 ppm) does not typically interfere with aromatic or aliphatic signals of the analyte[7]. The acidic proton of the carboxylic acid is usually observable as a broad singlet at high chemical shift (>10 ppm).
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Acquisition:
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¹H NMR: Acquire a standard proton spectrum. Expect signals in the aromatic region (7-8 ppm), a triplet for the CHF₂ proton (around 6.5-7.5 ppm) due to coupling with the two fluorine atoms, and a singlet for the CH₂ group (around 3.5-4.0 ppm).
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect distinct signals for the carbonyl carbon (~170 ppm), aromatic carbons (110-150 ppm), the CH₂ carbon (~40 ppm), and the CHF₂ carbon (as a triplet due to C-F coupling).
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¹⁹F NMR: Acquire a fluorine spectrum. Expect a doublet for the two equivalent fluorine atoms of the CHF₂ group, coupled to the single proton.
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Determination of Physicochemical Constants
Protocol: Melting Point Determination
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Method: Use a standard capillary melting point apparatus.
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Procedure: Place a small amount of the dry, crystalline sample into a capillary tube. Heat the sample with a slow ramp rate (1-2 °C/min) near the expected melting point.
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Validation: The sharpness of the melting range (typically < 2 °C) serves as an excellent indicator of high purity.
Protocol: Acid Dissociation Constant (pKa) by Potentiometric Titration
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Rationale: Titration is a direct and reliable method for determining the pKa of an acidic compound. It measures the pH of a solution as a function of added base. The pKa corresponds to the pH at which the acid is 50% ionized.
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Procedure:
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Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 50% methanol/water) to ensure solubility.
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Titrate the solution with a standardized ~0.01 M solution of NaOH while monitoring the pH with a calibrated electrode.
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Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the first derivative plot.
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Protocol: Lipophilicity (LogD) by Shake-Flask Method
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Rationale: The shake-flask method is the gold standard for experimentally determining the partitioning of a compound between an organic phase (n-octanol) and an aqueous phase (buffer). LogD is measured at a specific pH, which is critical for ionizable compounds.
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Procedure:
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Prepare a buffered aqueous solution at pH 7.4 to mimic physiological conditions.
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Prepare a stock solution of the compound in n-octanol.
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Mix equal volumes of the n-octanol stock solution and the pH 7.4 buffer in a vial.
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Shake vigorously for several hours to allow partitioning to reach equilibrium.
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Centrifuge to ensure complete phase separation.
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Carefully sample both the aqueous and octanol layers.
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Quantify the concentration of the compound in each layer using the previously developed HPLC-UV method.
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Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
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Conclusion
This guide establishes a comprehensive framework for the characterization of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. The predicted physicochemical properties, derived from sound chemical principles and data from close structural analogs, indicate a lipophilic, moderately acidic compound with low aqueous solubility. The detailed analytical protocols provided herein describe a robust, self-validating workflow for confirming these properties experimentally. By following these methodologies, researchers can generate the critical data needed to confidently assess the compound's suitability for applications in drug development and other scientific fields, ensuring both scientific integrity and reproducibility.
References
- Analytical Method Summaries. (2023, December 10).
- National Institute of Standards and Technology. (n.d.). 2,4-Dichlorophenylacetic acid. In NIST Chemistry WebBook.
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- Kinetic spectrophotometric determination of 2,4-dichlorophenoxyacetic acid. (n.d.).
- Chamkasem, N. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science.
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- BenchChem. (2025). Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole. Technical Support Center.
- Sigma-Aldrich. (n.d.). 2,4-Difluorophenylacetic acid.
- SIELC Technologies. (n.d.). Separation of 2,4'-Dichloroacetophenone on Newcrom R1 HPLC column.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- Wikipedia. (n.d.). Phenylacetic acid.
- Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science.
- Merck Millipore. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- U.S. Environmental Protection Agency. (n.d.). 2,4-Bis(trifluoromethyl)phenylacetic acid Properties.
- Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. (n.d.).
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